molecular formula C15H21NO B13035300 1-(3-Cyclopentyloxyphenyl)but-3-enylamine

1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Cat. No.: B13035300
M. Wt: 231.33 g/mol
InChI Key: UVIJLKYLAQKBKE-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyloxyphenyl)but-3-enylamine (CAS 1270051-18-7) is a chemical compound with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.34 g/mol . This amine derivative features a cyclopentyl ether group attached to a phenyl ring, a structure that is of significant interest in modern medicinal chemistry research. Compounds with similar structural motifs, particularly those combining a substituted phenyl ring with an amine group, are frequently investigated as key synthetic intermediates or as potential pharmacologically active agents . Scientific literature suggests that analogous structures are explored for their interactions with various biological targets, and the stereochemistry of such molecules can be critical for their activity; the (S)-enantiomer of this compound is available for stereospecific research applications . The primary research applications for this compound include its use as a building block in organic synthesis and as a reference standard in analytical method development. Its structure indicates potential for further functionalization, making it a versatile intermediate for creating libraries of compounds in drug discovery projects . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound with global shipping options available.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(3-cyclopentyloxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2

InChI Key

UVIJLKYLAQKBKE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

Preparation Methods

General Strategy for Preparation of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Introduction of the cyclopentyloxy group onto the phenyl ring, typically via nucleophilic aromatic substitution or etherification reactions.
  • Step 2: Formation of the but-3-enylamine side chain through carbon-nitrogen bond formation, often by alkylation of an amine or reduction of an intermediate precursor.

This approach aligns with common amine preparation techniques where a nitrogen nucleophile reacts with a carbon electrophile to form the C–N bond, followed by purification steps to isolate the primary amine product.

Preparation of the Cyclopentyloxyphenyl Intermediate

The 3-cyclopentyloxy substitution on the phenyl ring is commonly achieved by:

  • Etherification Reaction: Reacting 3-hydroxyphenyl derivatives with cyclopentyl halides or cyclopentanol under acidic or basic catalysis to form the ether bond.
  • Catalysts and Solvents: Typical conditions involve the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic substitution.

This step must ensure regioselectivity to place the cyclopentyloxy group specifically at the 3-position of the phenyl ring.

Formation of the But-3-enylamine Side Chain

The but-3-enylamine moiety can be introduced through several synthetic routes:

  • Alkylation of Ammonia or Primary Amines: Direct alkylation using but-3-enyl halides (e.g., but-3-enyl bromide) with ammonia or a protected amine under controlled conditions to avoid over-alkylation.
  • Reductive Amination: Starting from 3-cyclopentyloxybenzaldehyde derivatives, condensation with allylamine or related amines followed by reduction yields the desired amine.
  • Multicomponent Reactions: Recent advances describe bismuth-promoted multicomponent syntheses for related amine compounds, where microwave heating and triethylamine are used to accelerate the reaction and improve yields.

Representative Synthetic Procedure (Hypothetical)

Step Reagents and Conditions Outcome
1 3-Hydroxyphenyl + cyclopentyl bromide, K2CO3, DMF, 80°C Formation of 3-cyclopentyloxyphenyl intermediate
2 3-Cyclopentyloxyphenyl + but-3-enyl bromide, NH3, EtOH, reflux Alkylation to form this compound
3 Purification by recrystallization or chromatography Isolated pure amine product

Analytical and Purification Techniques

  • Purification: Column chromatography or recrystallization from ethanol or acetonitrile is commonly employed to achieve high purity.
  • Characterization: NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.
  • Yields: Depending on conditions, yields typically range from moderate to high (50-90%), with microwave-assisted methods improving reaction efficiency and time.

Research Findings and Optimization Notes

  • The use of microwave irradiation in the presence of bismuth nitrate and triethylamine has been shown to significantly reduce reaction times and improve yields for amine syntheses related to aromatic systems.
  • Careful control of stoichiometry and temperature is critical to prevent side reactions such as over-alkylation or polymerization of the but-3-enyl moiety.
  • Solvent choice impacts the regioselectivity and reaction rate; polar aprotic solvents like DMF or acetonitrile are preferred.
  • The cyclopentyloxy substituent's steric and electronic effects may influence the reactivity of the phenyl ring during alkylation steps, requiring optimization of reaction parameters.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Etherification of 3-hydroxyphenyl Cyclopentyl bromide, K2CO3, DMF, 80°C Regioselective, straightforward Requires careful control of conditions
Alkylation with but-3-enyl halide But-3-enyl bromide, NH3, EtOH, reflux Direct formation of amine side chain Risk of over-alkylation
Reductive amination Aldehyde + allylamine, reducing agent High selectivity Multi-step, requires reduction step
Bismuth-promoted multicomponent synthesis Bi(NO3)3·5H2O, triethylamine, microwave, 125°C Rapid, high yields, mild conditions Requires specialized equipment

Chemical Reactions Analysis

1-(3-Cyclopentyloxyphenyl)but-3-enylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)but-3-enylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds from :

3-Amino-1-phenylbutane (CAS 22148-77-2): Features a saturated butyl chain with an amine group at position 3. Lacks the cyclopentyloxy substituent and unsaturated bond present in the target compound. Similar applications as a pharmaceutical intermediate but may exhibit different pharmacokinetics due to reduced lipophilicity .

4-Phenylbutan-2-amine (CAS 22374-89-6): Amine group at position 2 of the butyl chain.

α-Methylbenzenepropanamine (CAS 643-93-6):

  • Contains a methyl branch on the propane chain, enhancing metabolic stability but reducing conformational flexibility compared to the unsaturated butenyl chain .

Substituent Variations

Cyclopentyloxy Group vs. Other Substituents:

  • 3-Chlorophenol (CAS 108-43-0, ): A phenolic compound with a chloro substituent. The electron-withdrawing chlorine atom contrasts with the electron-donating cyclopentyloxy group, affecting solubility and reactivity .
  • 3-Fluoro-4-nitrophenol (CAS 394-41-2, ): Dual substituents (fluoro and nitro) create strong electronic effects, unlike the single cyclopentyloxy group, which primarily contributes steric hindrance .

Amine Chain Modifications

Unsaturated vs. Saturated Chains:

  • Cyclobutylamine (CAS 2516-34-9, ):

    • A cyclic amine with a four-membered ring. The rigid structure limits conformational freedom compared to the linear butenylamine chain in the target compound .
  • 1-Methyl-3-phenylpropylamine ():

    • A branched alkyl chain reduces planarity and may hinder interactions with flat binding pockets, unlike the linear butenyl chain .

Data Table: Comparative Analysis of Structural Features

Compound Name CAS Number Key Substituents Chain Type Notable Properties Reference
1-(3-Cyclopentyloxyphenyl)but-3-enylamine Not available 3-Cyclopentyloxy, butenyl Unsaturated High lipophilicity (hypothetical) N/A
3-Amino-1-phenylbutane 22148-77-2 None Saturated Intermediate flexibility
4-Phenylbutan-2-amine 22374-89-6 None Saturated Steric isomerism
α-Methylbenzenepropanamine 643-93-6 Methyl branch Branched Enhanced metabolic stability
3-Chlorophenol 108-43-0 Chloro Phenolic Electron-withdrawing effects

Research Findings and Implications

  • Lipophilicity: The cyclopentyloxy group in the target compound likely increases membrane permeability compared to unsubstituted phenylalkylamines (e.g., 3-amino-1-phenylbutane) .
  • Reactivity : The unsaturated butenyl chain may participate in Michael addition reactions, a feature absent in saturated analogs .
  • Biological Interactions : Steric bulk from the cyclopentyloxy group could hinder binding to compact active sites, contrasting with smaller substituents like chloro or methyl .

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